molecular formula C10H18N2O3 B11720932 tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate

tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate

Cat. No.: B11720932
M. Wt: 214.26 g/mol
InChI Key: PUJCDWPQPLVMHC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate is an organic compound with the molecular formula C10H18N2O3. It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate can be synthesized through several methods. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and stirring at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate . The reactions are typically carried out under controlled temperatures and solvent conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-Butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act by modifying enzyme activity or binding to receptor sites, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-(2-methyl-5-oxo-pyrrolidin-3-yl)carbamate include:

Uniqueness

What sets this compound apart is its specific structure, which imparts unique reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications.

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl N-(2-methyl-5-oxopyrrolidin-3-yl)carbamate

InChI

InChI=1S/C10H18N2O3/c1-6-7(5-8(13)11-6)12-9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,11,13)(H,12,14)

InChI Key

PUJCDWPQPLVMHC-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(=O)N1)NC(=O)OC(C)(C)C

Origin of Product

United States

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